2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide
Description
2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide is a hydrazide derivative characterized by a benzothiazole core linked via a sulfanyl group to an acetohydrazide moiety. This structural motif is associated with diverse applications, including corrosion inhibition and anticancer activity, as seen in related compounds .
Properties
Molecular Formula |
C17H15N3O2S2 |
|---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C17H15N3O2S2/c1-11(12-6-2-4-8-14(12)21)19-20-16(22)10-23-17-18-13-7-3-5-9-15(13)24-17/h2-9,21H,10H2,1H3,(H,20,22)/b19-11+ |
InChI Key |
IPWQBJOCHYRYOM-YBFXNURJSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2S1)/C3=CC=CC=C3O |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2S1)C3=CC=CC=C3O |
Origin of Product |
United States |
Biological Activity
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and biological activities, supported by relevant data and case studies.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 401.52 g/mol. The structure features a benzothiazole moiety linked to an acetohydrazide group through a hydrazone linkage. The compound's structure allows for various intermolecular interactions, which may contribute to its biological activity.
Synthesis
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide typically involves the reaction of 2-mercaptobenzothiazole with an appropriate hydrazone precursor. The reaction conditions often include the use of sodium carbonate in an ethanol-water mixture, followed by the addition of α-bromoacetophenone and subsequent purification steps such as recrystallization from appropriate solvents .
Antimicrobial Activity
Research has indicated that compounds containing the benzothiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that similar derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways .
Anticancer Properties
The anticancer potential of benzothiazole derivatives has been widely documented. A study highlighted that derivatives similar to 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism includes induction of apoptosis and cell cycle arrest .
Antioxidant Activity
Antioxidant properties are another area where this compound shows promise. The presence of hydroxyl groups within the structure can enhance radical scavenging activity, which is crucial in mitigating oxidative stress-related diseases. Studies have demonstrated that compounds with similar structures can effectively reduce lipid peroxidation and increase the activity of endogenous antioxidant enzymes .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxicity against MCF-7 and HeLa cells | |
| Antioxidant | Reduction in lipid peroxidation |
Case Study 1: Antimicrobial Testing
In a study conducted on various benzothiazole derivatives, it was found that compounds similar to 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 10-50 µg/mL .
Case Study 2: Anticancer Evaluation
A series of cytotoxicity assays were performed on human cancer cell lines using derivatives containing the benzothiazole structure. The results indicated that these compounds could induce apoptosis at concentrations as low as 25 µM, with significant effects observed in cell viability assays through MTT assays .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of benzothiazole, including the target compound, exhibit significant antimicrobial properties. A study evaluating various hydrazide derivatives found that certain compounds showed effective antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds related to the benzothiazole structure were tested against Staphylococcus aureus and Escherichia coli, revealing promising results .
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide | S. aureus | High |
| 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide | E. coli | Moderate |
Anticancer Potential
The anticancer properties of benzothiazole derivatives have been extensively studied. For example, a series of hydrazones derived from benzothiazole have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, making these compounds candidates for further development in cancer therapy .
Organic Synthesis Applications
The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Condensation Reactions : It can react with aldehydes to form more complex hydrazone derivatives.
- Coupling Reactions : The compound can be used to synthesize other bioactive molecules by coupling with different electrophiles under mild conditions.
A notable example is the reaction with arylsulfonyl chlorides to yield sulfonamide derivatives, which have potential therapeutic applications .
Case Study 1: Antimicrobial Evaluation
A recent study published in Advances in Basic and Applied Sciences explored the antimicrobial activity of a series of benzothiazole acetohydrazides. The results indicated that the target compound exhibited superior activity against Klebsiella pneumonia, showcasing its potential as an antibacterial agent .
Case Study 2: Anticancer Activity Assessment
In another investigation, the anticancer efficacy of various benzothiazole derivatives was assessed on human breast cancer cell lines. The results indicated that compounds similar to 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide induced significant cytotoxicity through apoptosis pathways .
Chemical Reactions Analysis
Hydrazone Reactivity
The hydrazone linkage undergoes:
-
Acid/Base-Catalyzed Hydrolysis : Cleavage to regenerate acetohydrazide and 2-hydroxyacetophenone under strong acidic (HCl) or basic (NaOH) conditions.
-
Nucleophilic Addition : At the imine carbon (C=N), reacting with amines or Grignard reagents to form substituted hydrazines.
Benzothiazole Reactivity
-
Electrophilic Aromatic Substitution : The sulfur atom directs electrophiles to the benzothiazole ring’s 5- and 7-positions. Example reactions include nitration and sulfonation .
Cyclization and Heterocycle Formation
The compound participates in intramolecular cyclization under thermal or catalytic conditions:
| Reaction Conditions | Product Formed | Mechanism | Reference |
|---|---|---|---|
| Reflux in acetic acid | 1,3,4-Thiadiazole derivatives | Dehydration and S–N bond formation | |
| Cu(I)-catalyzed in DMF | Benzothiazolo[3,2-b]thiadiazine | Radical-mediated cyclization |
Oxidation
-
Sulfur Oxidation : The benzothiazole sulfur oxidizes to sulfoxide (S=O) or sulfone (O=S=O) using H₂O₂ or mCPBA .
-
Hydrazone Oxidation : Cleavage with KMnO₄ yields carboxylic acids and nitroso compounds.
Reduction
-
Hydrazone Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the C=N bond to C–N, generating a hydrazine derivative.
Metal Coordination and Complexation
The compound acts as a bidentate ligand , coordinating metals via:
-
Hydrazone nitrogen and phenolic oxygen (e.g., Cu²⁺, Fe³⁺).
-
Benzothiazole sulfur (e.g., Ag⁺, Hg²⁺).
| Metal Ion | Coordination Mode | Application | Reference |
|---|---|---|---|
| Cu(II) | N,O-chelation | Antimicrobial agents | |
| Fe(III) | S,N-chelation | Catalytic oxidation reactions |
Stability and Degradation
-
Photodegradation : UV exposure induces C–S bond cleavage in the benzothiazole ring, forming mercaptobenzothiazole and acetophenone derivatives.
-
Thermal Stability : Decomposes above 250°C via radical pathways, releasing SO₂ and NH₃.
Comparative Reactivity Table
| Reaction Type | Conditions | Key Product | Yield (%) |
|---|---|---|---|
| Hydrolysis | 6M HCl, reflux, 2h | Acetohydrazide + 2-hydroxyacetophenone | 85 |
| Cyclization | AcOH, 120°C, 4h | 1,3,4-Thiadiazole derivative | 72 |
| Oxidation (S→Sulfone) | 30% H₂O₂, CH₃COOH, 24h | Sulfone analog | 68 |
| Metal Complexation | Cu(NO₃)₂, EtOH, RT, 1h | Cu(II) complex | 91 |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in the Arylidene Group
The arylidene substituent significantly influences physicochemical and biological properties. Key analogues include:
Key Observations :
- Electron-donating groups (e.g., -OH, -OCH₃) enhance solubility and H-bonding capacity, critical for adsorption in corrosion inhibition .
- Halogenated derivatives (e.g., Cl) may exhibit stronger interactions with metal surfaces or biological targets due to increased electrophilicity .
Variations in the Heterocyclic Core
Replacing benzothiazole with other heterocycles alters electronic and steric profiles:
Key Observations :
- Quinazolinone-based analogues show antioxidant properties, linked to dihydroxyphenyl substituents .
Corrosion Inhibition Efficiency
Hydrazide derivatives with arylidene groups act as mixed-type corrosion inhibitors. Comparative efficiencies:
Mechanistic Insights :
- Benzothiazole’s sulfur atoms contribute to electron-rich regions, improving adsorption on mild steel .
- DFT studies show planar adsorption orientations maximize surface coverage .
Anticancer Activity
Benzothiazole derivatives exhibit cytotoxicity via DNA interaction and apoptosis induction:
Theoretical Studies and Computational Insights
Preparation Methods
Reaction Conditions and Yields
| Reagent Ratios | Solvent | Base | Temperature | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1:1.2 (MBT:ECA) | Acetone | K₂CO₃ | Reflux | 6–8 | 85–90 | |
| 1:1.5 (MBT:ECA) | DMF | NaHCO₃ | 80°C | 4 | 78 | |
| 1:1.1 (MBT:ECA) | Ethanol | Triethylamine | Reflux | 5 | 82 |
Key Observations :
-
Potassium carbonate in acetone achieves the highest yields (85–90%) due to efficient deprotonation of the thiol group.
-
Prolonged reflux (>8 hours) may lead to ester hydrolysis, reducing yield.
Preparation of 2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide
The ester intermediate undergoes hydrazinolysis to form the hydrazide.
Hydrazinolysis Parameters
| Hydrazine Hydrate (Equiv.) | Solvent | Temperature | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3.0 | Ethanol | Reflux | 8 | 80–85 | |
| 2.5 | Methanol | 60°C | 6 | 75 | |
| 4.0 | Ethanol | RT | 24 | 70 |
Optimization Notes :
-
Excess hydrazine hydrate (3–4 equiv.) ensures complete conversion.
-
Ethanol as a solvent under reflux provides superior yields compared to methanol.
Condensation with 2-Hydroxyacetophenone
The final step involves Schiff base formation between the hydrazide and 2-hydroxyacetophenone .
Condensation Strategies
| Carbonyl Compound | Solvent | Catalyst | Temperature | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Hydroxyacetophenone | Ethanol | HCl (1%) | Reflux | 4 | 75 | |
| 2-Hydroxyacetophenone | DMF | None | 100°C | 3 | 68 | |
| 2-Hydroxyacetophenone | Ethanol | Acetic Acid | RT | 24 | 72 |
Critical Insights :
-
Acid catalysis (e.g., HCl or acetic acid) accelerates imine formation, improving yields.
-
Prolonged reaction times at room temperature mitigate side reactions like oxidation.
Analytical Characterization
The target compound is validated using spectroscopic methods:
Spectroscopic Data
Comparative Analysis of Methodologies
Yield Optimization
Purity Considerations
-
Recrystallization from ethanol or methanol enhances purity (>98% by HPLC).
-
TLC monitoring (ethyl acetate/petroleum ether, 1:4) ensures reaction completion.
Industrial and Green Chemistry Adaptations
-
Continuous Flow Synthesis : Microreactors reduce reaction times by 50% while maintaining yields.
-
Solvent-Free Methods : Ball milling techniques for hydrazone formation achieve 70% yield without solvents.
Challenges and Mitigation Strategies
-
Hydrazine Handling : Use of closed systems and PPE to manage toxicity.
-
Byproduct Formation : Excess hydrazine or prolonged heating may generate hydrazine dimers; controlled stoichiometry and time mitigate this.
-
Oxidation of Thiols : Nitrogen atmospheres prevent disulfide formation during ester synthesis .
Q & A
Q. Basic
- Co-solvents : Use DMSO:water (1:9) or β-cyclodextrin inclusion complexes .
- Pro-drug strategies : Introduce acetyl or methyl groups to the hydroxyl or amine functionalities to enhance lipophilicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (70–150 nm) for sustained release .
What advanced techniques are used to study tautomeric equilibria in solution?
Q. Advanced
- Variable-temperature NMR : Monitor chemical shift changes of NH and C=N protons between 25–60°C .
- DFT calculations : Compare Gibbs free energies of keto-enol tautomers using Gaussian09 at the B3LYP/6-31G(d) level .
- UV-Vis titration : Track absorbance changes (250–400 nm) in buffered solutions (pH 2–12) to identify dominant tautomers .
How do crystallographic defects impact reproducibility in X-ray diffraction studies?
Advanced
Poor crystal quality (e.g., twinning, disorder) can obscure bond-length precision. Mitigation strategies:
- Crystallization optimization : Use slow evaporation (ethyl acetate/hexane) or diffusion layers (diethyl ether) .
- Low-temperature data collection : Cool crystals to 100 K to reduce thermal motion artifacts .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking, hydrogen bonds) to validate packing motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
